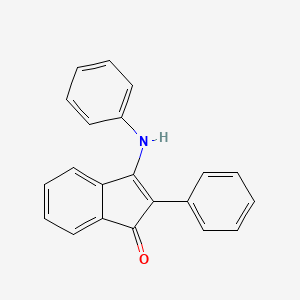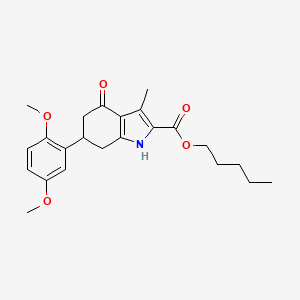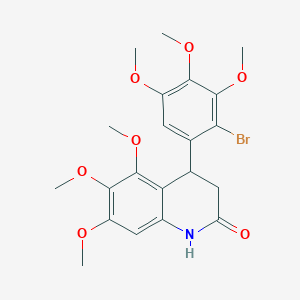
3-Anilino-2-phenyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anilino-2-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of an indanone core with an anilino group at the 3-position and a phenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Anilino-2-phenyl-1H-inden-1-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-hydroxybenzo[e]isoindolinone.
Addition of Alkyllithium: The 3-hydroxybenzo[e]isoindolinone is treated with alkyllithium compounds (such as s-butyllithium, n-butyllithium, methyllithium, or isopropyllithium) to form the corresponding intermediate.
Lactam Ring Opening: The intermediate undergoes lactam ring opening.
Intramolecular Cyclization: Finally, an intramolecular cyclization leads to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Anilino-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The anilino and phenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Anilino-2-phenyl-1H-inden-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 3-Anilino-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes involved in disease processes.
Comparison with Similar Compounds
- 3-Hydroxy-2-phenyl-1H-inden-1-one
- 3-Anilino-2,3-dihydro-1H-inden-1-one
- 2-Phenyl-1H-indene
Comparison: 3-Anilino-2-phenyl-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
14303-28-7 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
3-anilino-2-phenylinden-1-one |
InChI |
InChI=1S/C21H15NO/c23-21-18-14-8-7-13-17(18)20(22-16-11-5-2-6-12-16)19(21)15-9-3-1-4-10-15/h1-14,22H |
InChI Key |
JOEZBBRAOYIFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-dimethylphenyl)-1-(2-fluorobenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11431253.png)

![methyl 2-{[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11431264.png)


![7-[4-(Butan-2-yloxy)-3-methoxyphenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11431278.png)
![N-{[4-Butyl-5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide](/img/structure/B11431284.png)
![7-butyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11431292.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11431313.png)
![Ethyl 4-(4-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11431320.png)
![N-{[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-3-methylbenzamide](/img/structure/B11431324.png)
![N-(3-Ethoxypropyl)-4-{[(2Z)-4-[(2-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene]methyl}benzamide](/img/structure/B11431327.png)
![4-[3-(propan-2-yloxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B11431328.png)
![6-(4-fluorophenyl)-3-methyl-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11431342.png)
